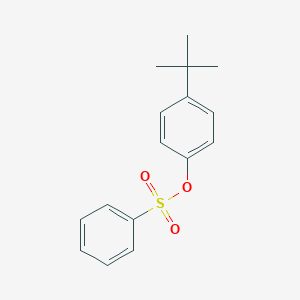![molecular formula C12H16N4O2S B261675 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in various physiological processes. Additionally, this compound may also work by disrupting the membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in pH regulation in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for the study of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide. One direction is to investigate its potential use in cancer treatment, as this compound has been shown to have anticancer properties. Another direction is to study its effects on different microorganisms and to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in other physiological processes.
Méthodes De Synthèse
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-1,2,4-triazole with ethyl bromide to form 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide. The second step involves the reaction of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide with sodium benzenesulfonate to form N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide. The final step involves the deprotection of the sulfonamide group to form this compound.
Applications De Recherche Scientifique
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has potential applications in various fields of scientific research. This compound has been studied extensively for its antimicrobial, antifungal, and antiparasitic properties. It has also been investigated for its potential use in cancer treatment. Additionally, this compound has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Propriétés
Formule moléculaire |
C12H16N4O2S |
|---|---|
Poids moléculaire |
280.35 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-10-14-11(2)16(15-10)9-8-13-19(17,18)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
VOMBBSNLNWUHSP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
Solubilité |
30 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)



![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)
